molecular formula C11H14N2O6S B13169265 5-((4-Carbamoylpiperidin-1-yl)sulfonyl)furan-2-carboxylic acid

5-((4-Carbamoylpiperidin-1-yl)sulfonyl)furan-2-carboxylic acid

Cat. No.: B13169265
M. Wt: 302.31 g/mol
InChI Key: UGKHWEDEMZUOSZ-UHFFFAOYSA-N
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Description

5-((4-Carbamoylpiperidin-1-yl)sulfonyl)furan-2-carboxylic acid (CAS: 1038307-96-8) is a synthetic organic compound featuring a furan-2-carboxylic acid core substituted with a sulfonamide-linked 4-carbamoylpiperidine moiety. Its molecular formula is C₁₁H₁₅N₃O₆S, with a molecular weight of 302.30 g/mol . This compound is primarily used in pharmaceutical research, though specific applications remain underexplored in the provided evidence.

Properties

Molecular Formula

C11H14N2O6S

Molecular Weight

302.31 g/mol

IUPAC Name

5-(4-carbamoylpiperidin-1-yl)sulfonylfuran-2-carboxylic acid

InChI

InChI=1S/C11H14N2O6S/c12-10(14)7-3-5-13(6-4-7)20(17,18)9-2-1-8(19-9)11(15)16/h1-2,7H,3-6H2,(H2,12,14)(H,15,16)

InChI Key

UGKHWEDEMZUOSZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC=C(O2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Carbamoylpiperidin-1-yl)sulfonyl)furan-2-carboxylic acid typically involves multiple steps. . The reaction conditions often require the use of organic solvents, such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-((4-Carbamoylpiperidin-1-yl)sulfonyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

5-((4-Carbamoylpiperidin-1-yl)sulfonyl)furan-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-((4-Carbamoylpiperidin-1-yl)sulfonyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-((4-Carbamoylpiperidin-1-yl)sulfonyl)furan-2-carboxylic acid can be compared to several analogs (Table 1). Key differences include substituents on the piperidine/piperazine rings, sulfonyl-linked groups, and biological activities.

Table 1: Structural and Functional Comparison of Selected Furan-2-Carboxylic Acid Derivatives

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity/Properties Reference
Target Compound 302.30 4-Carbamoylpiperidine sulfonyl Not explicitly reported
5-[(4-Ethylpiperazine-1-yl)sulfonyl]furan-2-carboxylic acid 288.32 4-Ethylpiperazine sulfonyl No activity data provided
5-(4-Methylpiperidin-1-ylmethyl)furan-2-carboxylic acid 223.27 4-Methylpiperidine methyl Discontinued; lab use only
5-{[(2-Methylbenzyl)sulfonyl]methyl}-2-furoic acid 294.32 2-Methylbenzyl sulfonyl methyl No activity data provided
5-(Trifluoromethyl)furan-2-carboxamide derivatives (e.g., Compound 30) ~350 (estimated) Trifluoromethyl + 4,4-dimethylpiperidine Apoptotic CHOP pathway activation (56% yield)
5-(Nitrophenyl)furan-2-carboxylic acid isomers Varies by isomer 2-, 3-, or 4-Nitrophenyl Thermodynamic solubility in propan-2-ol
5-(Bis(trifluoromethyl)phenyl)furan-2-carboxylic acid (Compound 3) ~400 (estimated) 3,5-Bis(trifluoromethyl)phenyl Anti-M. abscessus activity; low toxicity

Key Structural and Functional Insights

Piperidine/Piperazine Derivatives: The target compound’s 4-carbamoylpiperidine group distinguishes it from analogs with simpler alkyl substitutions (e.g., 4-methyl or 4-ethyl groups in ). The carbamoyl moiety may enhance solubility via hydrogen bonding compared to hydrophobic methyl/ethyl groups.

Sulfonyl-Linked Groups: The target compound’s sulfonamide bridge contrasts with 5-{[(2-Methylbenzyl)sulfonyl]methyl}-2-furoic acid (MW 294.32), which features a benzyl-sulfonyl-methyl group.

The target compound’s carbamoyl group could modulate similar pathways but lacks reported data. 5-(3,5-Bis(trifluoromethyl)phenyl)furan-2-carboxylic acid (Compound 3) exhibits low toxicity and efficacy against M. abscessus, highlighting the role of electron-withdrawing groups in antimicrobial activity .

Solubility and Thermodynamics :

  • 5-(Nitrophenyl)furan-2-carboxylic acid isomers (2-, 3-, and 4-nitro) show position-dependent solubility in propan-2-ol, with the 4-nitro isomer having the highest solubility due to symmetry and reduced steric hindrance . The target compound’s carbamoyl group likely improves aqueous solubility relative to nitro-substituted analogs.

Biological Activity

5-((4-Carbamoylpiperidin-1-yl)sulfonyl)furan-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : 5-((4-Carbamoylpiperidin-1-yl)sulfonyl)furan-2-carboxylic acid
  • CAS Number : 1038307-96-8
  • Molecular Formula : C12_{12}H16_{16}N2_{2}O4_{4}S

This structure includes a furan ring, a carboxylic acid group, and a piperidine moiety, which may contribute to its biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to 5-((4-Carbamoylpiperidin-1-yl)sulfonyl)furan-2-carboxylic acid exhibit significant antimicrobial properties. For instance, furan derivatives have been shown to inhibit bacterial swarming and swimming at low concentrations, suggesting potential applications in controlling bacterial infections .

CompoundBacterial Inhibition Concentration (µg/L)
5-HMFA1.8
FA2.3

These findings suggest that the sulfonamide and furan components may enhance the antibacterial efficacy of the molecule.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Similar furan derivatives have shown promise in targeting specific cancer pathways. For example, studies have identified that certain furan-based compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis .

The proposed mechanisms by which 5-((4-Carbamoylpiperidin-1-yl)sulfonyl)furan-2-carboxylic acid exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The sulfonamide group may act as a competitive inhibitor for enzymes involved in bacterial metabolism.
  • Disruption of Cell Membrane Integrity : The furan ring may interact with lipid membranes, leading to increased permeability and cell lysis.
  • Interference with DNA Synthesis : Similar compounds have been noted to disrupt DNA replication in rapidly dividing cells, which is crucial for cancer therapy.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Study on Antimicrobial Activity : A study demonstrated that furan derivatives significantly inhibited the growth of Escherichia coli at concentrations as low as 1.8 µg/L, highlighting their potential as antimicrobial agents .
  • Anticancer Research : Research published in the Journal of Medicinal Chemistry indicated that certain derivatives of furan exhibited cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

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